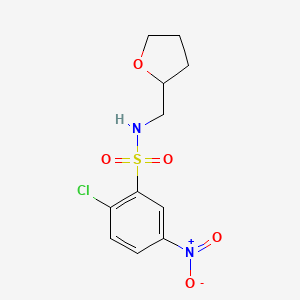![molecular formula C15H9ClF3N5S B2736099 7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 303151-82-8](/img/structure/B2736099.png)
7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a unique organic compound. It belongs to a class of compounds that possess a range of interesting pharmacological properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves several steps:
Starting Materials: : The process begins with the selection of appropriate starting materials including 3-Chloro-5-(trifluoromethyl)-2-pyridinethiol and a suitable pyrazolo[1,5-a]pyrimidine precursor.
Coupling Reaction: : The key step is the coupling of these two components under controlled conditions. A common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Purification: : The final product is purified through recrystallization or chromatography techniques to ensure the desired purity.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using automated reactors with precise control over reaction parameters such as temperature, pressure, and time to optimize yield and purity. Industrial methods often employ continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can lead to the removal of the chloro group or alteration of the pyridine ring.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide (H₂O₂) or peracids.
Reduction: : Common reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines or alkoxides can be employed under mild conditions.
Major Products
The major products of these reactions include modified derivatives of the parent compound, often with altered pharmacological properties or enhanced activity in specific applications.
Scientific Research Applications
7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile finds application in various scientific research areas:
Chemistry: : It serves as a precursor for the synthesis of novel heterocyclic compounds.
Biology: : Used in the study of enzyme inhibition and receptor binding.
Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
Mechanism and Pathways
The compound exerts its effects by interacting with specific molecular targets, typically enzymes or receptors:
Binding Affinity: : The trifluoromethyl group enhances its binding affinity to hydrophobic pockets in target proteins.
Pathway Modulation: : It modulates signaling pathways by either inhibiting or activating specific enzymes, resulting in altered cellular responses.
Comparison with Similar Compounds
Unique Features
What sets 7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile apart is its distinct trifluoromethyl group, which imparts significant pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
7-(1-(2-pyridinylsulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: : Lacks the chloro and trifluoromethyl groups, leading to different binding properties.
7-(1-((3-methyl-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: : Has a methyl group instead of a trifluoromethyl group.
7-(1-((3-chloro-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: : Lacks the trifluoromethyl group.
Properties
IUPAC Name |
7-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5S/c1-8(12-2-3-21-13-9(5-20)6-23-24(12)13)25-14-11(16)4-10(7-22-14)15(17,18)19/h2-4,6-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVKCTCBRHFRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=C(C=NN12)C#N)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

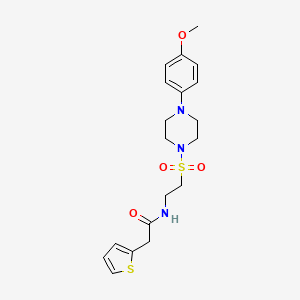
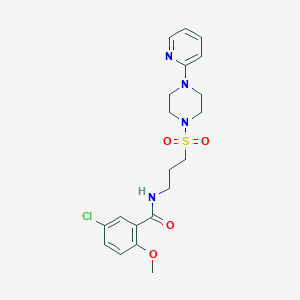
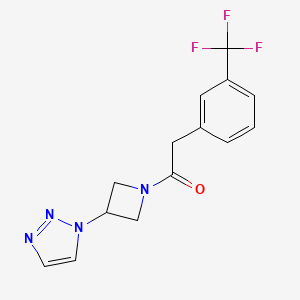
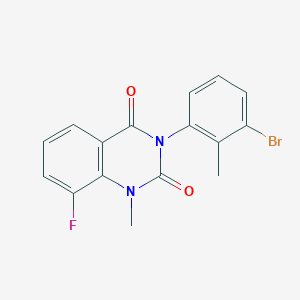

![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)
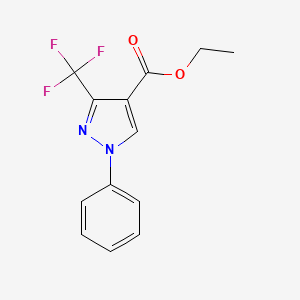
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)
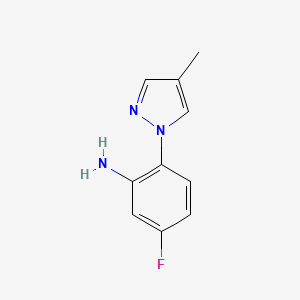
![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2736034.png)
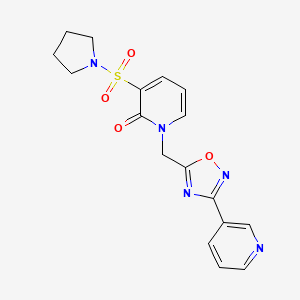
![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2736036.png)
